2-Amino-3,5-dimethylphenyboronic acid, pinacol ester
Overview
Description
2-Amino-3,5-dimethylphenyboronic acid, pinacol ester is a chemical compound with the molecular formula C14H22BNO2 and a molecular weight of 247.15 . It is commonly used in research .
Synthesis Analysis
The synthesis of 2-Amino-3,5-dimethylphenyboronic acid, pinacol ester and similar compounds often involves Suzuki–Miyaura coupling . This is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. The process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The molecular structure of 2-Amino-3,5-dimethylphenyboronic acid, pinacol ester is represented by the SMILES notation B1(OC(C(O1)©C)©C)C2=CC(=CC(=C2N)C)C . The structure includes a boron atom connected to an oxygen atom, forming a dioxaborolan-2-yl group .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a key chemical reaction involving 2-Amino-3,5-dimethylphenyboronic acid, pinacol ester . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Amino-3,5-dimethylphenyboronic acid, pinacol ester include a molecular weight of 247.14 g/mol . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications
Suzuki–Miyaura Coupling
The compound is used as a boron reagent in the Suzuki–Miyaura (SM) coupling . This is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Protodeboronation
The compound can be used in the protodeboronation process . Protodeboronation of pinacol boronic esters is not well developed, but this compound can be utilized in a radical approach . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Anti-Markovnikov Hydromethylation of Alkenes
The compound can be used in the formal anti-Markovnikov hydromethylation of alkenes . This is a valuable but unknown transformation. The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol .
Total Synthesis of d-®-coniceine and Indolizidine 209B
The protodeboronation of this compound was used in the formal total synthesis of d-®-coniceine and indolizidine 209B .
Building Blocks in Organic Synthesis
Organoboron compounds like this one are highly valuable building blocks in organic synthesis . The boron moiety can be converted into a broad range of functional groups .
C–C-coupling/Protodeboronation Strategy
An elegant C–C-coupling/protodeboronation strategy was introduced using this compound . In this sequence, the protodeboronation of 2 alkyl pinacol boronic esters was achieved by oxidation of their corresponding methyl boron ate complexes with a stoichiometric amount of a certain compound .
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to be used in the suzuki-miyaura cross-coupling reactions , which suggests that the compound might interact with palladium catalysts and various organic substrates in these reactions.
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, 2-Amino-3,5-dimethylphenyboronic acid, pinacol ester would participate in the transmetalation step . This involves the transfer of an organic group from boron to palladium, which is a key step in the formation of new carbon-carbon bonds .
Biochemical Pathways
In general, boronic acids and their derivatives are instrumental in the synthesis of various biologically active compounds via carbon-carbon bond-forming reactions .
Result of Action
As a boronic acid derivative, it can be inferred that this compound plays a crucial role in the formation of new carbon-carbon bonds during suzuki-miyaura cross-coupling reactions .
Action Environment
The action, efficacy, and stability of 2-Amino-3,5-dimethylphenyboronic acid, pinacol ester can be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability. Additionally, the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions can be influenced by the presence of a palladium catalyst and the pH of the reaction environment .
Safety and Hazards
The compound is associated with certain hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
The future directions of research involving 2-Amino-3,5-dimethylphenyboronic acid, pinacol ester could involve its use in the synthesis of various organic compounds. For instance, it could be used in a microwave-assisted, four-component coupling process leading to amino substituted imidazopyridines .
properties
IUPAC Name |
2,4-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO2/c1-9-7-10(2)12(16)11(8-9)15-17-13(3,4)14(5,6)18-15/h7-8H,16H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEHKQFBWBIISY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2N)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301144575 | |
Record name | Benzenamine, 2,4-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301144575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
CAS RN |
2121514-04-1 | |
Record name | Benzenamine, 2,4-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 2,4-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301144575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.